
Holmium--sulfanylidenemolybdenum (1/1)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Holmium–sulfanylidenemolybdenum (1/1) is a compound that combines the elements holmium and molybdenum with a sulfanylidenemolybdenum group. Holmium is a rare-earth element known for its magnetic properties, while molybdenum is a transition metal with significant industrial applications. The combination of these elements results in a compound with unique chemical and physical properties, making it of interest in various scientific fields.
Vorbereitungsmethoden
The synthesis of Holmium–sulfanylidenemolybdenum (1/1) typically involves the reaction of holmium salts with molybdenum sulfide under controlled conditions. The reaction is carried out in a solvent medium, often at elevated temperatures to facilitate the formation of the desired compound. Industrial production methods may involve the use of high-pressure reactors and specialized catalysts to optimize yield and purity.
Analyse Chemischer Reaktionen
Holmium–sulfanylidenemolybdenum (1/1) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as oxygen or hydrogen peroxide, leading to the formation of oxides.
Reduction: Reduction reactions can be carried out using reducing agents like hydrogen gas or sodium borohydride, resulting in the formation of reduced species.
Substitution: Substitution reactions involve the replacement of one or more atoms in the compound with different atoms or groups, often using halogens or other reactive species.
Common reagents and conditions used in these reactions include acidic or basic environments, varying temperatures, and the presence of catalysts. Major products formed from these reactions depend on the specific conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Holmium–sulfanylidenemolybdenum (1/1) has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions, including hydrogenation and polymerization processes.
Biology: The compound’s unique properties make it useful in biological imaging and as a contrast agent in magnetic resonance imaging (MRI).
Medicine: Research is ongoing into its potential use in targeted drug delivery systems and cancer treatment due to its magnetic properties.
Industry: It is utilized in the production of high-strength alloys and as a component in advanced electronic devices.
Wirkmechanismus
The mechanism by which Holmium–sulfanylidenemolybdenum (1/1) exerts its effects involves its interaction with molecular targets and pathways. In biological systems, the compound’s magnetic properties allow it to influence cellular processes and signaling pathways. Its ability to generate reactive oxygen species (ROS) under certain conditions also contributes to its biological activity.
Vergleich Mit ähnlichen Verbindungen
Holmium–sulfanylidenemolybdenum (1/1) can be compared with other similar compounds, such as:
Holmium oxide: Known for its use in lasers and glass coloring.
Molybdenum disulfide: Widely used as a lubricant and in lithium-ion batteries.
Holmium–molybdenum alloys: Used in high-strength materials and magnetic applications.
The uniqueness of Holmium–sulfanylidenemolybdenum (1/1) lies in its combination of magnetic and catalytic properties, making it a versatile compound for various applications.
Eigenschaften
CAS-Nummer |
63919-68-6 |
|---|---|
Molekularformel |
HoMoS |
Molekulargewicht |
292.95 g/mol |
IUPAC-Name |
holmium;sulfanylidenemolybdenum |
InChI |
InChI=1S/Ho.Mo.S |
InChI-Schlüssel |
UXWSWOKHOLPTNP-UHFFFAOYSA-N |
Kanonische SMILES |
S=[Mo].[Ho] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



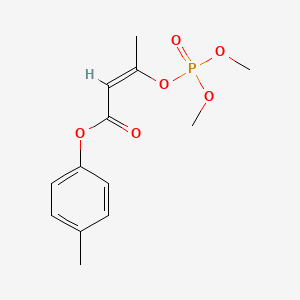
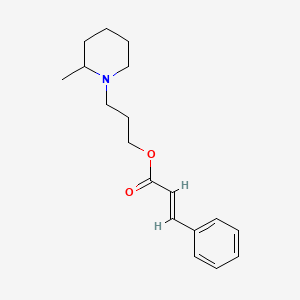

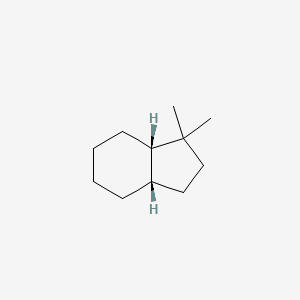
![N-(1-Chloro-3,3-dimethylbicyclo[2.2.1]heptan-2-ylidene)hydroxylamine](/img/structure/B14508994.png)

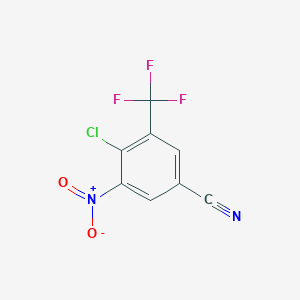
![3-[(3,4-Dimethoxyphenyl)(ethoxycarbonyl)amino]butanoic acid](/img/structure/B14509014.png)

![(2E)-N-Cyclohexyl-7-oxabicyclo[4.1.0]heptan-2-imine](/img/structure/B14509027.png)
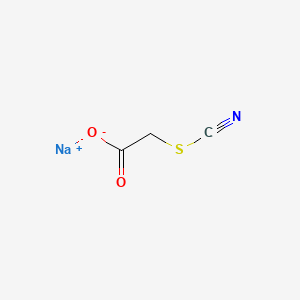

![{[Methyl(diphenyl)silyl]ethynyl}bis(4-methylphenyl)arsane](/img/structure/B14509043.png)
